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molecular formula C11H14N2O B8678583 1-(3-methoxypropyl)-1H-benzo[d]imidazole

1-(3-methoxypropyl)-1H-benzo[d]imidazole

Cat. No. B8678583
M. Wt: 190.24 g/mol
InChI Key: CBECYTGAGWLQOX-UHFFFAOYSA-N
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Patent
US08138168B1

Procedure details

1H-benzo[d]imidazole (12.7 mmoles, 1.5 g) was added to an oven dried 200 mL round-bottomed flask equipped for stirring under nitrogen. DMF (20 mL) was added and the solution was cooled to 0° C. with an ice bath. To this cooled solution was added NaH (60% in mineral oil, 13.3 mmoles, 533 mg) in two portions. The resultant solution was allowed to stir at 0° C. for 30 minutes under nitrogen. 1-bromo-3-methoxypropane (14.0 mmoles, 2.14 g) was added and the solution was allowed to warm to room temperature and stirred for 1 hr. The reaction solution was then poured into ice-water, extracted with ethyl acetate, and washed once with saturated aqueous sodium chloride. The organic layer was collected and subsequently dried with anhydrous Na2SO4 and filtered. This filtrate was collected, concentrated, and dried in-vacuo. This material was then purified by chromatography on silica gel (5-15% CH3OH/CH2Cl2) to afford 1-(3-methoxypropyl)-1H-benzo[d]imidazole (137A) as a clear oil (9.62 mmoles, 1.83 g, 76% yield). 1H NMR (400 MHz, CHLOROFORM-d) δ ppm 2.10 (dt, J=12.57, 6.22 Hz, 2H) 3.29 (t, J=5.68 Hz, 2H) 3.34 (s, 3H) 4.31 (t, J=6.69 Hz, 2H) 7.23-7.34 (m, 2H) 7.37-7.45 (m, 1H) 7.78-7.83 (m, 1H) 7.89 (s, 1H). ESI-MS: m/z 191.4 (M+H)+.
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
533 mg
Type
reactant
Reaction Step Two
[Compound]
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
2.14 g
Type
reactant
Reaction Step Four
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five

Identifiers

REACTION_CXSMILES
[NH:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1.[H-].[Na+].Br[CH2:13][CH2:14][CH2:15][O:16][CH3:17]>>[CH3:17][O:16][CH2:15][CH2:14][CH2:13][N:1]1[C:5]2[CH:6]=[CH:7][CH:8]=[CH:9][C:4]=2[N:3]=[CH:2]1 |f:1.2|

Inputs

Step One
Name
Quantity
1.5 g
Type
reactant
Smiles
N1C=NC2=C1C=CC=C2
Step Two
Name
Quantity
533 mg
Type
reactant
Smiles
[H-].[Na+]
Step Three
Name
resultant solution
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Four
Name
Quantity
2.14 g
Type
reactant
Smiles
BrCCCOC
Step Five
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
for stirring under nitrogen
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
dried 200 mL round-bottomed flask
CUSTOM
Type
CUSTOM
Details
equipped
ADDITION
Type
ADDITION
Details
DMF (20 mL) was added
STIRRING
Type
STIRRING
Details
to stir at 0° C. for 30 minutes under nitrogen
Duration
30 min
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature
STIRRING
Type
STIRRING
Details
stirred for 1 hr
Duration
1 h
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate
WASH
Type
WASH
Details
washed once with saturated aqueous sodium chloride
CUSTOM
Type
CUSTOM
Details
The organic layer was collected
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
subsequently dried with anhydrous Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
This filtrate was collected
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried in-vacuo
CUSTOM
Type
CUSTOM
Details
This material was then purified by chromatography on silica gel (5-15% CH3OH/CH2Cl2)

Outcomes

Product
Name
Type
product
Smiles
COCCCN1C=NC2=C1C=CC=C2
Measurements
Type Value Analysis
AMOUNT: AMOUNT 9.62 mmol
AMOUNT: MASS 1.83 g
YIELD: PERCENTYIELD 76%
YIELD: CALCULATEDPERCENTYIELD 75.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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